“3-Chloro-2-fluorocinnamic acid” is an organic compound with the molecular formula C9H6ClFO2 and a molecular weight of 200.6 . It is also known by its IUPAC name, 3-(3-chloro-2-fluorophenyl)acrylic acid .
The InChI code for “3-Chloro-2-fluorocinnamic acid” is 1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) . This code provides a specific representation of the molecule’s structure.
3-Chloro-2-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol. It is recognized for its utility in biochemical research and organic synthesis, particularly due to its ability to interact with specific enzymes and proteins. The compound is classified as a fluorinated aromatic compound, which contributes to its reactivity and biological significance. It is typically available in a purity of around 95% and is categorized as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
3-Chloro-2-fluorocinnamic acid can be synthesized through various chemical methods, often involving the modification of cinnamic acid derivatives. It falls under the category of fluorinated building blocks, which are essential in the development of pharmaceuticals, agrochemicals, and materials science . The compound's structural features include both chlorine and fluorine substituents on the aromatic ring, which enhance its chemical properties and reactivity.
The synthesis of 3-Chloro-2-fluorocinnamic acid typically involves several steps:
The reaction mechanism involves the formation of an intermediate that undergoes dehydration to yield the final product. The yields for such reactions can vary but are generally favorable when optimized for specific conditions.
The molecular structure of 3-Chloro-2-fluorocinnamic acid features a trans configuration around the double bond between the carbon atoms adjacent to the carboxylic acid group. The presence of chlorine and fluorine at the 3- and 2-positions, respectively, plays a crucial role in its reactivity.
3-Chloro-2-fluorocinnamic acid participates in various chemical reactions due to its functional groups:
The compound's reactivity can be attributed to the electron-withdrawing effects of both halogen substituents, which stabilize negative charges during reaction mechanisms.
At a molecular level, 3-Chloro-2-fluorocinnamic acid exerts its biological effects through specific interactions with enzymes:
Research indicates that this compound can alter metabolic fluxes within cells by modulating enzyme activities, leading to significant physiological effects.
3-Chloro-2-fluorocinnamic acid finds applications primarily in scientific research:
This compound exemplifies the intersection of organic chemistry and biochemistry, showcasing its relevance across multiple scientific disciplines.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3